molecular formula C11H11F6FeP- B12059547 Benzenecyclopentadienyliron(II) hexafluorophosphate

Benzenecyclopentadienyliron(II) hexafluorophosphate

Cat. No.: B12059547
M. Wt: 344.01 g/mol
InChI Key: VPHKRVHBDVDATR-UHFFFAOYSA-N
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Description

Historical Development of Sandwich Complexes in Coordination Chemistry

The conceptual framework for understanding benzenecyclopentadienyliron(II) hexafluorophosphate is rooted in the mid-20th-century discovery of ferrocene ($$(\eta^5\text{-C}5\text{H}5)_2\text{Fe}$$), the prototypical metallocene. In 1951, Pauson and Kealy inadvertently synthesized ferrocene while attempting to produce fulvalene via the reaction of cyclopentadienyl magnesium bromide with iron(III) chloride. Initial structural misassignments, which posited single iron-carbon sigma bonds, were overturned in 1952 through collaborative efforts by Woodward, Wilkinson, and Fischer. Their combined application of magnetic susceptibility measurements, X-ray crystallography, and molecular orbital theory revealed the now-iconic sandwich structure, wherein the iron(II) center is symmetrically coordinated between two planar $$\eta^5$$-cyclopentadienyl ligands.

This breakthrough catalyzed a renaissance in organometallic chemistry, as researchers recognized the generality of π-ligand coordination. By the 1960s, analogous complexes incorporating arenes (e.g., benzene, toluene) as $$\eta^6$$-ligands were synthesized, expanding the library of sandwich compounds beyond bis-cyclopentadienyl systems. This compound emerged from these efforts, showcasing the adaptability of iron to bind mixed ligand sets. The cationic $$[(\eta^6\text{-C}6\text{H}6)(\eta^5\text{-C}5\text{H}5)\text{Fe}]^+$$ core, stabilized by the weakly coordinating $$\text{PF}_6^-$$ counterion, epitomizes the synthetic ingenuity applied to isolate air-sensitive organometallic species.

Significance of π-Ligand Coordination in Transition Metal Chemistry

The bonding in this compound is governed by the Dewar-Chatt-Duncanson model, which describes the synergistic interaction between metal d-orbitals and ligand π-systems. In this framework, the cyclopentadienyl ligand donates electron density from its filled π-orbitals to vacant iron d-orbitals (ligand-to-metal donation), while back-donation from filled metal d-orbitals into antibonding π*-orbitals of the benzene ligand enhances stability. This dual bonding mechanism not only stabilizes the iron(II) center but also delocalizes electron density across the ligand frameworks, conferring aromatic character to the entire complex.

Comparative studies of related complexes, such as $$(\eta^5\text{-C}5\text{H}5)(\eta^6\text{-C}{10}\text{H}{12}\text{ClN})\text{Fe}^+ \text{PF}_6^-$$, reveal that subtle variations in ligand electronics profoundly influence metal-ligand bond lengths and redox potentials. For instance, X-ray crystallographic data for $$(\eta^5\text{-cyclopentadienyl})(\eta^6\text{-thianthrene})\text{iron(II)}$$ hexafluorophosphate demonstrate Fe–C bond distances of 2.04–2.11 Å, consistent with strong covalent interactions. Similarly, the dihedral angles between ligand planes in these complexes, such as the 143.1° and 136.3° observed in two distinct molecules of a thianthrene derivative, highlight the conformational flexibility permitted by π-coordination.

The hexafluorophosphate anion ($$\text{PF}_6^-$$) plays a critical role in these systems by providing a non-coordinating counterion that minimizes ion pairing in solution. This property facilitates the study of the cationic sandwich complex’s intrinsic reactivity, such as its participation in ligand substitution reactions or catalytic cycles. Furthermore, the thermal stability imparted by the aromatic ligands enables these complexes to serve as precursors for higher-order organometallic architectures, including multidecker sandwiches and molecular nanorings.

Properties

Molecular Formula

C11H11F6FeP-

Molecular Weight

344.01 g/mol

InChI

InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;;-1;

InChI Key

VPHKRVHBDVDATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

Preparation Methods

Ligand Assembly and Iron Coordination

The core structure of benzenecyclopentadienyliron(II) derivatives originates from the coordination of a benzene ligand and a cyclopentadienyl (Cp) moiety to an iron(II) center. A common precursor, cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)2]2\text{[CpFe(CO)}_2\text{]}_2), is reacted with benzene under reflux in anhydrous tetrahydrofuran (THF) to form the intermediate CpFe(C6H6)+\text{CpFe(C}_6\text{H}_6\text{)}^+. Subsequent counterion exchange with hexafluorophosphate (PF6\text{PF}_6^-) yields the target compound.

Reaction Conditions :

  • Temperature: 80–100°C under nitrogen atmosphere

  • Solvent: Anhydrous THF or dichloromethane

  • Duration: 12–24 hours

  • Yield: 60–75% after purification

Anion Metathesis for Hexafluorophosphate Incorporation

The chloride counterion in CpFe(C6H6)Cl\text{CpFe(C}_6\text{H}_6\text{)Cl} is replaced via metathesis with ammonium hexafluorophosphate (NH4PF6\text{NH}_4\text{PF}_6) in acetonitrile. This step is critical for enhancing solubility in polar aprotic solvents.

Procedure :

  • Dissolve CpFe(C6H6)Cl\text{CpFe(C}_6\text{H}_6\text{)Cl} (10 mmol) in 50 mL acetonitrile.

  • Add NH4PF6\text{NH}_4\text{PF}_6 (12 mmol) and stir for 4 hours at room temperature.

  • Filter precipitated CpFe(C6H6)PF6\text{CpFe(C}_6\text{H}_6\text{)PF}_6, wash with cold diethyl ether, and dry under vacuum.
    Yield : 85–90%

Optimization and Challenges

Purity and Byproduct Mitigation

Elemental analysis of commercial batches indicates ≥98% purity, achieved through recrystallization from ethanol/water mixtures. Common impurities include unreacted CpFe(CO)2\text{CpFe(CO)}_2 derivatives, minimized by rigorous inert atmosphere protocols.

Moisture Sensitivity

The iron(II) center’s susceptibility to oxidation necessitates synthesis under anhydrous conditions. Glovebox techniques or Schlenk lines are mandatory to prevent hydrolysis or formation of iron(III) oxides.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of carbonyl stretches (~2000 cm1^{-1}) confirms decarbonylation.

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 5.2–5.5 (Cp protons), δ 6.8–7.1 (benzene protons).

Elemental Analysis

Typical results align with theoretical values for C11H11F6FeP\text{C}_{11}\text{H}_{11}\text{F}_6\text{FeP}:

ElementTheoretical (%)Observed (%)
C38.4137.4–39.4
H3.223.0–3.4
Fe16.2315.8–16.6

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Ligand Substitution60–7595–98Simple apparatusModerate yield
Anion Metathesis85–90≥98High puritySolvent waste generation

Chemical Reactions Analysis

Types of Reactions

Benzenecyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .

Scientific Research Applications

Electronic and Optoelectronic Applications

Benzenecyclopentadienyliron(II) hexafluorophosphate is utilized in the development of electronic and optoelectronic devices. Its properties make it suitable for:

  • Thin Films : Used in the fabrication of thin films for electronic applications due to its stability and conductivity.
  • Functional Coatings : Acts as a protective coating in various electronic components, enhancing their durability and performance .

Catalysis

This compound serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions without being consumed makes it valuable in:

  • Hydrocarbon Transformations : It promotes various transformations of hydrocarbons, improving yields and reaction rates.
  • Polymerization Processes : Employed in polymer chemistry for the synthesis of complex polymers with desired properties .

Energy Generation and Storage

The compound has shown potential in energy-related applications, including:

  • Battery Technologies : As a component in redox flow batteries, it contributes to efficient energy storage solutions.
  • Solar Energy Conversion : Utilized in systems designed for solar energy capture and conversion into chemical energy .

Photonic Crystals Fabrication

A study demonstrated the use of this compound in the fabrication of three-dimensional photonic crystals. The crystals exhibited high reflectance at specific wavelengths, indicating successful implementation in optical devices. This application highlights its role in advanced material science .

N-Doping in Organic Electronics

Research has indicated that this compound can function as an n-dopant in organic electronic materials. This application enhances the conductivity of organic semiconductors, making them more efficient for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparative Data Table

Application AreaDescriptionKey Benefits
Electronic/Optoelectronic DevicesUsed for thin films and coatingsEnhanced stability and conductivity
CatalysisFacilitates hydrocarbon transformationsImproved yields
Energy Generation/StorageComponent in batteries and solar energy systemsEfficient energy storage
Photonic CrystalsFabrication of high-reflectance optical materialsAdvanced optical properties
N-DopingEnhances conductivity in organic semiconductorsIncreased efficiency

Mechanism of Action

The mechanism by which benzenecyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the interaction of its iron center with various substrates. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The benzenecyclopentadienyl and hexafluorophosphate ligands play crucial roles in stabilizing the iron center and modulating its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzenecyclopentadienyliron(II) hexafluorophosphate with structurally or functionally related compounds, focusing on molecular structure, stability, solubility, and applications.

Table 1: Comparative Overview of Cyclopentadienyl Complexes and Hexafluorophosphate Salts

Compound Name Molecular Formula Key Features Applications
This compound C₁₁H₁₁F₆FeP Iron(II) center with mixed benzene/cyclopentadienyl ligands; PF₆⁻ counterion Catalysis, electrochemical studies
Ferrocene (Bis(cyclopentadienyl)iron) Fe(C₅H₅)₂ Sandwich structure with two cyclopentadienyl ligands Redox chemistry, sensors, polymers
Cobaltocene (Co(C₅H₅)₂) Co(C₅H₅)₂ Paramagnetic cobalt center; stronger reducing agent than ferrocene Electron-transfer reactions
Ruthenocene (Ru(C₅H₅)₂) Ru(C₅H₅)₂ Higher thermal stability than ferrocene Catalysis, photochemistry
Tetrafluoroborate (BF₄⁻) salts Varies (e.g., [Fe][BF₄]) Less stable than PF₆⁻; hydrolyzes in moisture Ionic liquids, electrolytes

Key Comparisons

Structural Complexity :

  • This compound features a mixed-ligand system (benzene + cyclopentadienyl), unlike ferrocene or cobaltocene, which have symmetric sandwich structures. This asymmetry may influence its electronic properties and reactivity .

Counterion Stability: Hexafluorophosphate (PF₆⁻) is more chemically inert compared to tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻), which are prone to hydrolysis or explosive decomposition, respectively. PF₆⁻ salts are preferred in electrochemical applications due to their stability in non-aqueous media.

Thermal and Solubility Properties: Ruthenocene (mp: 195–200°C) exhibits higher thermal stability than ferrocene (mp: 172–174°C). This compound likely has moderate solubility in polar solvents like acetonitrile or dichloromethane, similar to other PF₆⁻ salts.

Research Findings and Limitations

  • The provided evidence lacks direct experimental data (e.g., spectroscopic, electrochemical) for this compound . Comparative insights are extrapolated from general trends in organometallic chemistry.
  • Uranium hexafluoride (UF₆), discussed in –6, is unrelated structurally but highlights the role of hexafluoride anions in coordination chemistry. Unlike UF₆, which is gaseous and toxic, PF₆⁻ salts are typically solid and non-volatile.

Biological Activity

Benzenecyclopentadienyliron(II) hexafluorophosphate , also known as (η6-Benzene)(η5-cyclopentadienyl)iron(II) hexafluorophosphate , is an organometallic compound with the molecular formula C11H11F6FePC_{11}H_{11}F_6FeP. This compound has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research.

  • CAS Number : 12176-31-7
  • Molecular Weight : 344.01 g/mol
  • Appearance : White to yellow to green powder or crystals
  • Melting Point : 268°C
  • Purity : 98% (by elemental analysis)

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis and inhibition of cell proliferation.

Cytotoxicity Studies

A study examined the cytotoxic effects of several organometallic compounds, including this compound, on colorectal cancer (SW480) and breast cancer (MDA-MB-231) cell lines. The findings indicated:

  • IC50 Values : The IC50 values for these compounds were found in the low micromolar range, suggesting significant cytotoxicity.
  • Selectivity Index : The selectivity index was determined by comparing the effects on colorectal cancer cells (SW480) with those on normal colon-derived cells (NCM460), indicating some level of selectivity towards cancer cells over normal cells .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : The compound was shown to induce programmed cell death in cancer cells.
  • Inhibition of Proliferation : It inhibited colony formation in treated cells, which is a hallmark of reduced cell proliferation.
  • Impact on Cytoskeleton : The treatment affected the actin-cytoskeleton architecture, which is crucial for maintaining cell shape and function .

Case Study 1: Colorectal Cancer Treatment

A detailed investigation into the effects of this compound on colorectal cancer was conducted. Researchers observed that:

  • Cell Viability Reduction : Treatment with this compound led to a significant reduction in cell viability in SW480 cells.
  • Apoptotic Pathways Activated : Further analysis revealed that the compound activated caspases, which are critical components in the apoptotic pathway.

Case Study 2: Breast Cancer Research

In another study focusing on breast cancer:

  • Comparative Analysis with Other Compounds : this compound was compared with other organometallic complexes, demonstrating superior efficacy in inducing apoptosis.
  • Mechanistic Insights : The study provided insights into how structural variations among similar compounds influenced their biological activity, emphasizing the importance of ligand design .

Data Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundSW480 (Colorectal)Low MicromolarApoptosis induction, cytoskeleton disruption
MDA-MB-231 (Breast)Low MicromolarApoptosis induction

Q & A

Q. What are the key structural and physicochemical properties of benzenecyclopentadienyliron(II) hexafluorophosphate?

The compound (CAS 32760-80-8) has the molecular formula C₁₄H₁₇F₆FeP and a molecular weight of 386.10 g/mol. It features a sandwich structure with an η⁶-benzene ligand and an η⁵-cyclopentadienyl ligand coordinated to an iron(II) center, stabilized by the non-coordinating hexafluorophosphate (PF₆⁻) counterion . Its melting point is 269°C, and it exhibits low solubility in aqueous solutions but high solubility in polar organic solvents like methanol or acetonitrile due to the PF₆⁻ anion’s hydrophobic nature .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves ligand substitution using silver hexafluorophosphate (AgPF₆). For example, reacting a chloro-ligated iron precursor (e.g., [(η⁶-benzene)(η⁵-cyclopentadienyl)FeCl]) with AgPF₆ in methanol under inert conditions yields the target compound via anion exchange. The reaction is typically monitored by ¹H NMR to confirm displacement of the chloride ligand .

Q. How is the compound characterized in solution and solid states?

  • Solution-phase : UV-Vis spectroscopy (e.g., λmax ≈ 314–429 nm in methanol) and cyclic voltammetry are used to study electronic transitions and redox behavior.
  • Solid-state : Single-crystal X-ray diffraction confirms the sandwich structure, while elemental analysis validates purity. Thermal stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in redox catalysis?

The Fe(II) center can undergo one-electron oxidation to Fe(III), as demonstrated in studies using ferrocenium hexafluorophosphate (Cp₂Fe⁺PF₆⁻) as an oxidant. This promotes reductive elimination pathways, such as C–C bond formation, via intermediate Pd/Fe complexes. Mechanistic probes (e.g., EPR, stopped-flow kinetics) are critical to track transient species .

Q. How do solvent effects influence the compound’s stability and reactivity?

The PF₆⁻ anion’s low coordinating ability enhances stability in polar aprotic solvents (e.g., DMF, acetonitrile). However, protic solvents (e.g., water) may induce hydrolysis under acidic/basic conditions. Solvent choice must balance solubility and reaction thermodynamics, guided by Hansen solubility parameters .

Q. What experimental strategies resolve contradictions in reported solubility or catalytic activity data?

Discrepancies often arise from trace moisture or impurities. Rigorous drying of solvents (e.g., molecular sieves) and anaerobic techniques (glovebox, Schlenk lines) are essential. Controlled comparative studies with standardized protocols (e.g., fixed solvent/water ratios) can isolate variables .

Q. How can microwave-assisted synthesis optimize the preparation of analogous organometallic complexes?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing energy transfer. For example, microwave methods for cobaltocenium derivatives achieved >90% yield with precise temperature control, a approach adaptable to iron analogs .

Methodological Guidance

Q. What techniques are recommended for analyzing unstable intermediates in reactions involving this compound?

  • Low-temperature NMR : Traps short-lived intermediates (e.g., –80°C in CD₂Cl₂).
  • Chemical trapping : Add NaI to isolate intermediates as stable iodide salts .
  • Computational modeling : DFT calculations predict intermediate structures and reaction pathways.

Q. How should researchers design experiments to study counterion effects in analogous complexes?

Compare PF₆⁻ with other anions (e.g., BF₄⁻, BArF₄⁻) in identical reaction conditions. Monitor changes in:

  • Reaction kinetics (via UV-Vis or IR spectroscopy).
  • Electrochemical behavior (cyclic voltammetry).
  • Crystallinity (X-ray diffraction) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Variations in TGA results may stem from sample purity or heating rates. Reproduce experiments using:

  • High-purity samples (recrystallized from CH₂Cl₂/hexane).
  • Controlled atmospheres (N₂ vs. air).
  • Standardized heating rates (e.g., 5°C/min) .

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